![molecular formula C10H7NO4S B2509949 3-(Furan-3-amido)thiophene-2-carboxylic acid CAS No. 926257-61-6](/img/structure/B2509949.png)
3-(Furan-3-amido)thiophene-2-carboxylic acid
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Overview
Description
“3-(Furan-3-amido)thiophene-2-carboxylic acid” is a compound that contains both furan and thiophene rings. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Furan is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains an amide group and a carboxylic acid group .
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid to obtain the corresponding coupling product, which yields the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis
The molecular structure of “3-(Furan-3-amido)thiophene-2-carboxylic acid” is complex due to the presence of both furan and thiophene rings, along with an amide group and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has also been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
Thiophene-2-carboxylic acid, a related compound, is a white solid with a melting point of 125–127 °C . It has a molar mass of 128.15 g·mol−1 . The physical and chemical properties of “3-(Furan-3-amido)thiophene-2-carboxylic acid” would be influenced by the presence of the furan ring, the amide group, and the carboxylic acid group.Scientific Research Applications
- Furan derivatives, including those containing thiophene substructures, have gained attention due to their antibacterial properties . Researchers have explored the synthesis of novel furan derivatives to combat microbial resistance.
- Thiophene derivatives are essential in polymer science. Researchers have used them to create conductive polymers, such as poly(2-methylbut-2-enyl thiophene-3-carboxylate) .
- Some furan derivatives exhibit anti-inflammatory properties . Researchers could explore whether 3-(Furan-3-amido)thiophene-2-carboxylic acid shares this characteristic.
- Copper(I) thiophene-2-carboxylate serves as a catalyst for Ullmann coupling reactions . Investigating the catalytic properties of 3-(Furan-3-amido)thiophene-2-carboxylic acid could be valuable.
Antibacterial Activity
Polymer Synthesis
Anti-Inflammatory Agents
Catalysis and Ullmann Coupling
Biological Activity Beyond Antibacterials
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “3-(Furan-3-amido)thiophene-2-carboxylic acid” and similar compounds could be promising structures in the development of more potent pharmaceutical agents in the future .
Mechanism of Action
Target of Action
The primary target of 3-(Furan-3-amido)thiophene-2-carboxylic acid is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxic conditions .
Mode of Action
3-(Furan-3-amido)thiophene-2-carboxylic acid acts by inhibiting FIH-1 . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate the transcription of a series of anti-hypoxic proteins . The activation of these proteins helps protect cells during exposure to hypoxic conditions .
Biochemical Pathways
The inhibition of FIH-1 by 3-(Furan-3-amido)thiophene-2-carboxylic acid affects the HIF pathway . This pathway is responsible for the cellular response to hypoxic conditions. By inhibiting FIH-1, 3-(Furan-3-amido)thiophene-2-carboxylic acid allows for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins .
Result of Action
The result of the action of 3-(Furan-3-amido)thiophene-2-carboxylic acid is the induction of a series of anti-hypoxic proteins . These proteins help protect cells during exposure to hypoxic conditions, thereby enhancing cell survival .
Action Environment
The action of 3-(Furan-3-amido)thiophene-2-carboxylic acid is influenced by the cellular environment. For instance, the presence of hypoxic conditions in the cellular environment would enhance the need for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins . .
properties
IUPAC Name |
3-(furan-3-carbonylamino)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-9(6-1-3-15-5-6)11-7-2-4-16-8(7)10(13)14/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKFSJXQAJKLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NC2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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